Cytotoxic Potency Against Human Breast Carcinoma (MCF-7): Phenylsulfonyl vs. Trimethoxyphenyl Analogs
In a head-to-head comparative study of spiro[chroman-2,4′-piperidin]-4-one derivatives, the compound bearing a phenylsulfonyl substituent at the piperidine nitrogen (Compound 16) exhibited an IC50 of 0.31 µM against MCF-7 human breast carcinoma cells. This represents a ~60-fold improvement in potency relative to the trimethoxyphenyl analog (Compound 15, IC50 = 18.77 µM) tested under identical conditions [1]. The phenylsulfonyl compound also outperformed all other 14 derivatives evaluated in the same panel, establishing it as the most potent cytotoxic agent within this congeneric series.
| Evidence Dimension | In vitro cytotoxicity (MTT assay, 72 h) against MCF-7 human breast carcinoma |
|---|---|
| Target Compound Data | IC50 = 0.31 µM (phenylsulfonyl derivative, Compound 16) |
| Comparator Or Baseline | IC50 = 18.77 µM (trimethoxyphenyl derivative, Compound 15) |
| Quantified Difference | ~60.6-fold lower IC50 (more potent) for the phenylsulfonyl analog vs. trimethoxyphenyl analog |
| Conditions | MCF-7 cells; MTT assay after 72 h exposure |
Why This Matters
For groups procuring building blocks for anticancer SAR, a 60-fold potency difference driven solely by the N-substituent demonstrates that the phenylsulfonyl group is a critical pharmacophoric element, not a trivial substituent, and that replacement with other aryl sulfonyl or acyl groups cannot be assumed to preserve activity.
- [1] Abdelatef, S.A., El-Saadi, M.T., Amin, N.H., Abdelazeem, A.H., Abdellatif, K.R.A. Synthesis and anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives with apoptosis-inducing activity. J. Appl. Pharm. Sci. 2018, 8(1), 009-016. View Source
